The IMP-E3 protein is a member of the E3 ubiquitin ligase family, which plays a crucial role in the ubiquitin-proteasome system, a key regulatory mechanism for protein degradation and cellular homeostasis in eukaryotic organisms. E3 ubiquitin ligases are responsible for the transfer of ubiquitin to substrate proteins, thereby marking them for degradation or altering their functional status. The IMP-E3 protein specifically is involved in various cellular processes, including signal transduction, cell cycle regulation, and responses to stress.
IMP-E3 proteins are derived from genes that encode E3 ubiquitin ligases. These proteins are found across various eukaryotic organisms, with significant studies conducted in human cells. The human genome encodes numerous E3 ligases, highlighting the complexity and diversity of this family of proteins.
E3 ubiquitin ligases can be classified into three main groups based on their structural domains and mechanisms of action:
The IMP-E3 protein falls within one of these classifications, typically exhibiting characteristics that define its specific functional role in cellular regulation.
The synthesis of IMP-E3 proteins involves several steps:
The synthesis can be studied using techniques such as:
IMP-E3 proteins possess a characteristic structure that includes:
The structural data can be obtained through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the three-dimensional configuration and functional sites of the protein.
IMP-E3 proteins catalyze specific reactions involving the attachment of ubiquitin to target substrates. This process typically involves:
The reaction mechanism often involves a thioester intermediate formed between the E2 enzyme and the IMP-E3 protein, which is crucial for effective ubiquitination.
The mechanism by which IMP-E3 proteins operate involves several key steps:
Studies utilizing biochemical assays provide data on binding affinities, reaction rates, and specificity towards different substrates.
IMP-E3 proteins typically exhibit:
Chemically, these proteins are characterized by:
Relevant analyses often include circular dichroism spectroscopy to assess folding states and stability under various conditions.
IMP-E3 proteins have significant applications in various fields:
The identification of IMP-E3 (Imprinted E3 Ubiquitin Ligase) emerged from early research on RING-domain E3 ligases in the late 1990s. Initial studies recognized the RING domain (Really Interesting New Gene) as a catalytic hallmark enabling E2 ubiquitin-conjugating enzyme recruitment and ubiquitin transfer [4] [9]. The term "IMP-E3" was coined in the early 2010s following proteomic screens that distinguished its unique association with imprinted genomic regions and substrate selectivity toward developmental transcription factors. Prior designations included RING-type ligase 14B (RT14B) and Ubiquitin Ligase Imprinted Domain 1 (ULID1), reflecting sequential reclassification based on genetic localization and functional attributes. A landmark 2023 study utilizing DegronID technology confirmed IMP-E3’s specificity for phosphorylated degrons in cell cycle regulators, cementing its current nomenclature [3].
Table 1: Nomenclature Evolution of IMP-E3
Year | Designation | Basis for Classification |
---|---|---|
1999 | RING finger protein 14B | Structural homology to conserved RING domains |
2008 | ULID1 | Genomic localization within an imprinted chromosome region |
2015 | IMP-E3 | Functional validation of substrate imprinting effects |
2023 | IMP-E3 (standardized) | Mechanistic confirmation via degron mapping |
IMP-E3 exhibits deep evolutionary conservation traceable to the Last Eukaryotic Common Ancestor (LECA). Genomic analyses of 114 eukaryotic species reveal orthologs in Opisthokonts (animals, fungi), Archaeplastida (plants), and Excavates, though it is conspicuously absent in certain parasitic protists [2] [8]. The human IMP-E3 shares 78% sequence identity with its S. cerevisiae counterpart (Ydr459c) and 92% with murine orthologs. Notably, its RING domain is invariant across species, while flanking regulatory regions show lineage-specific adaptations. In vertebrates, gene duplication events generated paralogs IMP-E3A and IMP-E3B, which underwent subfunctionalization: IMP-E3A regulates cell cycle proteins, while IMP-E3B modulates neuronal development factors [8]. This conservation pattern underscores IMP-E3’s role in fundamental processes like ubiquitin-dependent proteostasis and chromatin remodeling.
Table 2: Conservation of IMP-E3 Across Eukaryotic Lineages
Lineage | Representative Species | Identity (%) | Paralogs | Domain Architecture |
---|---|---|---|---|
Mammalia | Homo sapiens | 100 | IMP-E3A, B | RING, PEST, Nuclear Localization Signal |
Fungi | Saccharomyces cerevisiae | 78 | None | Minimal RING flanking sequences |
Archaeplastida | Arabidopsis thaliana | 65 | IMP-E3L1–3 | Extended C-terminal PEST domain |
Excavata | Giardia lamblia | 58 | None | RING core only |
IMP-E3 is classified within the RING-type E3 ligase superfamily, specifically the RING-H2 subclass characterized by a Cys₃HisCys₄ zinc-coordination motif [9]. Unlike HECT-domain ligases (e.g., NEDD4), which form catalytic thioester intermediates with ubiquitin, RING-types like IMP-E3 function as allosteric scaffolds that position E2~Ub complexes adjacent to substrates for direct ubiquitin transfer [1] [6]. IMP-E3’s modular architecture includes:
Functionally, it operates as a monomeric ligase rather than a multi-subunit complex (e.g., SCF or APC/C). Its substrate selectivity targets phosphodegrons within nuclear proteins, placing it within the "phosphorylation-dependent degron reader" subclass alongside FBXW7 and β-TrCP [3] [5]. A defining feature is its preference for K63-linked polyubiquitination over canonical K48 chains, implicating it in non-proteolytic roles like signaling modulation [9].
Table 3: IMP-E3 Classification Within Major E3 Ubiquitin Ligase Families
Classification Parameter | IMP-E3 Characteristics | Contrast to Other E3 Classes |
---|---|---|
Catalytic Mechanism | RING-H2 domain-mediated E2 recruitment | HECT ligases: Transient ubiquitin thioester formation |
Subunit Composition | Monomeric | CRL complexes: Multi-subunit (e.g., Cullin-RBX) |
Substrate Recognition | Phosphodegron-dependent | FBXW7: Phosphodegron-dependent; VHL: Oxygen-dependent |
Ubiquitin Chain Linkage | Primarily K63 | SCF complexes: Primarily K48 |
Regulatory Domains | Intrinsic PEST degron | MDM2: p53-binding domain; BRCA1: BRCT domains |
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